molecular formula C2H2Cl4Si B13752349 Silane, trichloro(1-chloroethenyl)- CAS No. 2441-27-2

Silane, trichloro(1-chloroethenyl)-

Cat. No.: B13752349
CAS No.: 2441-27-2
M. Wt: 195.9 g/mol
InChI Key: VWMDRWHOSUUULE-UHFFFAOYSA-N
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Description

It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the production of various silicon-containing compounds . The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable reagent in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trichloro(1-chloroethenyl)- can be synthesized through several methods. One common approach involves the reaction of vinyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of silane, trichloro(1-chloroethenyl)- often involves the direct chlorination of vinylsilane compounds. This process is carried out in large reactors where vinylsilane is exposed to chlorine gas under specific conditions to produce the desired compound . The reaction is highly exothermic and requires careful monitoring to prevent side reactions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(1-chloroethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of silane, trichloro(1-chloroethenyl)- include:

Major Products Formed

The major products formed from the reactions of silane, trichloro(1-chloroethenyl)- include various organosilicon compounds, such as alkylsilanes, arylsilanes, and silicon dioxide .

Scientific Research Applications

Silane, trichloro(1-chloroethenyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce silicon-containing functional groups into molecules.

    Biology: The compound is used in the modification of biomolecules to study their interactions and functions.

    Medicine: It is explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of silicone polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of silane, trichloro(1-chloroethenyl)- involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can undergo electrophilic substitution reactions, where the silicon atom acts as an electron donor, stabilizing positive charges on adjacent carbon atoms . This property makes it useful in the synthesis of complex organic molecules.

Properties

2441-27-2

Molecular Formula

C2H2Cl4Si

Molecular Weight

195.9 g/mol

IUPAC Name

trichloro(1-chloroethenyl)silane

InChI

InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2

InChI Key

VWMDRWHOSUUULE-UHFFFAOYSA-N

Canonical SMILES

C=C([Si](Cl)(Cl)Cl)Cl

Origin of Product

United States

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